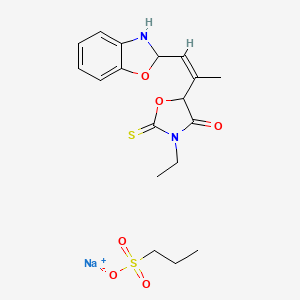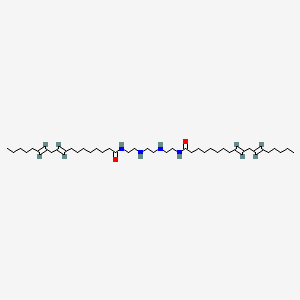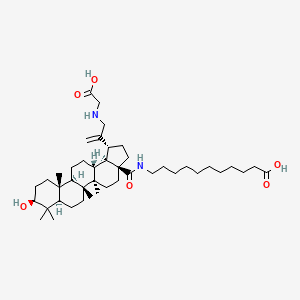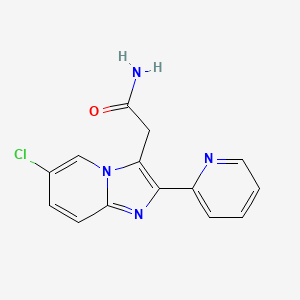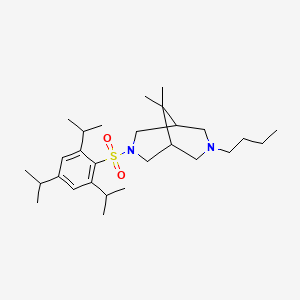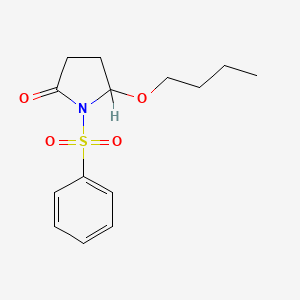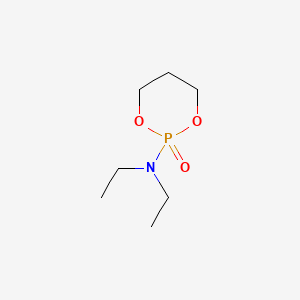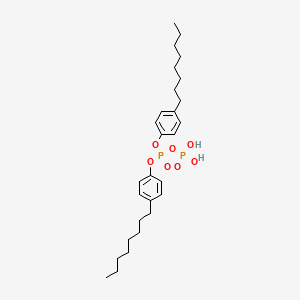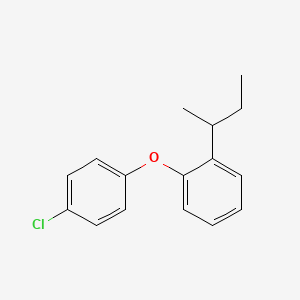
1-(4-Chlorophenoxy)-2-(1-methylpropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenoxy)-2-(1-methylpropyl)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a chlorophenoxy group attached to a benzene ring, with an isobutyl group as a substituent
準備方法
The synthesis of 1-(4-Chlorophenoxy)-2-(1-methylpropyl)benzene typically involves the reaction of 4-chlorophenol with 2-(1-methylpropyl)benzene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
1-(4-Chlorophenoxy)-2-(1-methylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically occurs at the benzylic position, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst. These reactions often result in the formation of alcohols or alkanes.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
科学的研究の応用
1-(4-Chlorophenoxy)-2-(1-methylpropyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. These derivatives may exhibit activity against certain diseases or conditions.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 1-(4-Chlorophenoxy)-2-(1-methylpropyl)benzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives being studied.
類似化合物との比較
1-(4-Chlorophenoxy)-2-(1-methylpropyl)benzene can be compared with other similar compounds, such as:
4-Chlorophenol: A simpler compound with a similar chlorophenoxy group but lacking the isobutyl substituent.
2-(1-Methylpropyl)benzene: Another related compound that shares the isobutyl group but lacks the chlorophenoxy group.
1-(4-Bromophenoxy)-2-(1-methylpropyl)benzene: A brominated analog that may exhibit different reactivity and properties due to the presence of bromine instead of chlorine.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
60142-03-2 |
|---|---|
分子式 |
C16H17ClO |
分子量 |
260.76 g/mol |
IUPAC名 |
1-butan-2-yl-2-(4-chlorophenoxy)benzene |
InChI |
InChI=1S/C16H17ClO/c1-3-12(2)15-6-4-5-7-16(15)18-14-10-8-13(17)9-11-14/h4-12H,3H2,1-2H3 |
InChIキー |
LSVDNDDTYRDYLF-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CC=CC=C1OC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(3S,4R,6S,8S,10S,14R,16S)-4,6,14,16-tetrahydroxy-5,5,14-trimethyl-9-methylidene-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B12700789.png)
